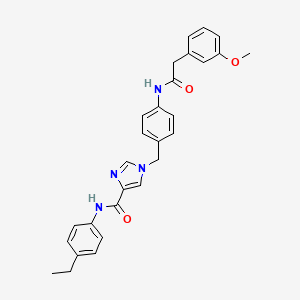

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring an imidazole core substituted with a benzyl group bearing a 3-methoxyphenylacetamido moiety and an N-linked 4-ethylphenyl carboxamide.

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHCCXCDUTBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of functional groups such as the ethyl phenyl and methoxy phenyl moieties enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing imidazole rings can exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are involved in regulating apoptosis. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | Jurkat | 1.98 ± 1.22 | Apoptosis induction |

| N-(4-ethylphenyl)-... | Various | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. For example, Jain et al. reported that certain imidazole derivatives showed promising antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antibacterial efficacy was evaluated using the cylinder well diffusion method .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| Compound C | S. aureus | 15 | Norfloxacin |

| Compound D | E. coli | 18 | Norfloxacin |

The biological activity of N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide may involve several mechanisms:

- Inhibition of Protein Targets : The compound may inhibit specific proteins involved in cancer cell proliferation and survival, such as Bcl-2.

- Induction of Apoptosis : By activating apoptotic pathways, this compound could lead to programmed cell death in malignant cells.

- Antimicrobial Action : The imidazole core is known to interact with microbial enzymes or membranes, disrupting their function.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar imidazole derivatives. For instance, a study highlighted the synthesis of various substituted imidazoles and their evaluation for anticancer and antimicrobial activities . These findings support the potential therapeutic applications of N-(4-ethylphenyl)-... in treating cancers and infections.

Comparison with Similar Compounds

Substituent Effects

- N-Aryl Group: The 4-ethylphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl () and o-tolyl () analogs, as alkyl groups are less prone to oxidative metabolism than halogens or methyl groups .

Acetamido Moieties :

- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, which could optimize receptor binding compared to 4-methoxyphenyl () or cyclohexyl () groups. The latter’s aliphatic chain may enhance solubility but reduce aromatic stacking interactions .

- The 3,4-dimethoxyphenyl substituent in the benzimidazole analog () demonstrates enhanced anticancer activity, suggesting that additional methoxy groups could amplify efficacy in related compounds .

Core Heterocycle Differences

- The target compound’s imidazole core (vs.

Pharmacological Potential

While explicit data for the target compound are unavailable, structural parallels suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.